

Comparative Analysis of N-phenyl-2-quinolin-8ylacetamide Cross-Reactivity

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Compound of Interest					
Compound Name:	N-phenyl-2-quinolin-8-ylacetamide				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **N-phenyl-2-quinolin-8-ylacetamide**, a versatile scaffold under investigation for various therapeutic applications. Due to the limited availability of comprehensive screening data for this specific molecule, this guide synthesizes findings from studies on its close structural analogs and derivatives to infer a potential cross-reactivity profile. The information presented herein is intended to support further research and development by highlighting potential on-target and off-target activities.

Overview of Potential Biological Targets

N-phenyl-2-quinolin-8-ylacetamide and its derivatives have been explored for their inhibitory activity against a range of biological targets, suggesting a potential for polypharmacology. The primary reported activities and potential targets include:

- Antitubercular Activity: Derivatives of quinolin-8-ylacetamide have shown activity against
 Mycobacterium tuberculosis, with the presumed mechanism of action being the inhibition of
 the enoyl-acyl carrier protein reductase (InhA).
- Anticoagulant Activity: Certain N-phenyl-acetamide derivatives have been investigated as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade.



Kinase Inhibition: The quinoline scaffold is prevalent in a multitude of kinase inhibitors.
 Analogs of N-phenyl-2-quinolin-8-ylacetamide have been associated with the inhibition of serine/threonine kinases such as Pim-1 and lipid kinases like PI3Kα.

Comparative Inhibitory Activity

The following tables summarize the inhibitory activities of **N-phenyl-2-quinolin-8-ylacetamide** derivatives and comparator compounds against various targets. It is important to note that the data for the quinolin-8-ylacetamide derivatives are from different studies and represent the activities of various analogs, not a single comprehensive screen of the parent compound.

Table 1: Comparative Activity against Potential Targets

Compound/An alog Class	Target	IC50 / Activity	Comparator Compound	Comparator IC50
Quinolin-8- ylacetamide Derivatives	M. tuberculosis H37Rv	MIC: 1.8 μM - 6.25 μg/mL	Isoniazid	MIC: ~0.06 μg/mL
N-phenyl- acetamide Derivatives	Factor VIIa	Good inhibitory activity (qualitative)	Warfarin	-
Quinoline Derivatives	Pim-1 Kinase	20.4 nM	Staurosporine	16.7 nM[1]
Quinoline Derivatives	ΡΙ3Κα	0.50 nM - 2.03 nM	Omipalisib	4.6 nM[2]

Note: Data for quinolin-8-ylacetamide derivatives are compiled from multiple sources and represent the range of activities observed for various analogs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays cited in this guide.

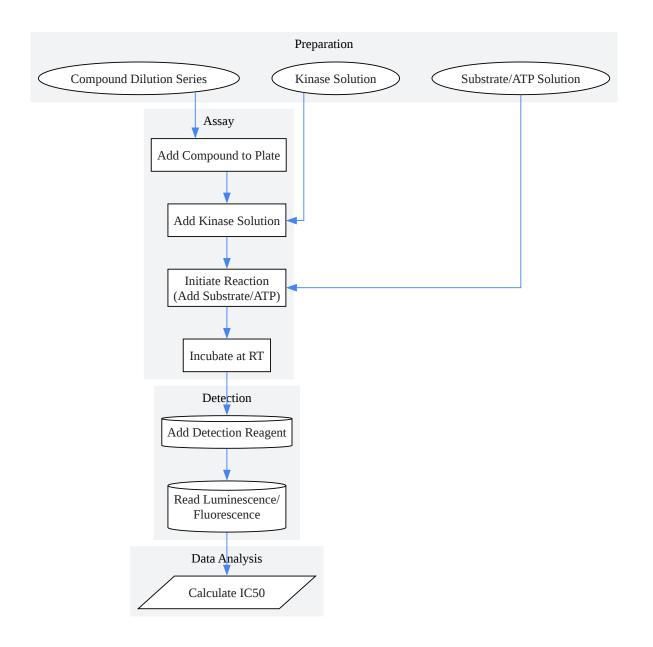


Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Workflow:





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Caption: General workflow for an in vitro kinase inhibition assay.



Methodology:

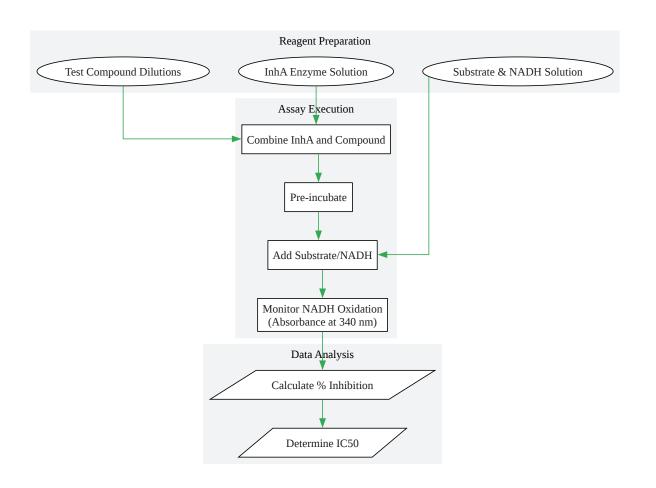
- Compound Preparation: Prepare a serial dilution of the test compound (e.g., in DMSO) and add to the wells of a microtiter plate.
- Kinase Reaction: Add the kinase and a suitable substrate (e.g., a peptide) to the wells.
- Initiation: Initiate the kinase reaction by adding ATP.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining.
- Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the IC50 value by plotting the percent inhibition against the compound concentration.

InhA Enzymatic Assay

This protocol describes a method to assess the inhibitory effect of compounds on the InhA enzyme from Mycobacterium tuberculosis.

Workflow:





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Caption: Workflow for an InhA enzymatic inhibition assay.

Methodology:



- Reaction Mixture: Prepare a reaction mixture containing InhA enzyme, NADH, and the test compound in a suitable buffer.
- Pre-incubation: Pre-incubate the mixture for a defined period.
- Initiation: Initiate the reaction by adding the substrate (e.g., 2-trans-dodecenoyl-CoA).
- Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- Analysis: Calculate the initial reaction velocities and determine the percent inhibition and IC50 values.

Factor VIIa Inhibition Assay (Prothrombin Time)

This protocol outlines a method to screen for Factor VIIa inhibitors by measuring the prothrombin time.

Methodology:

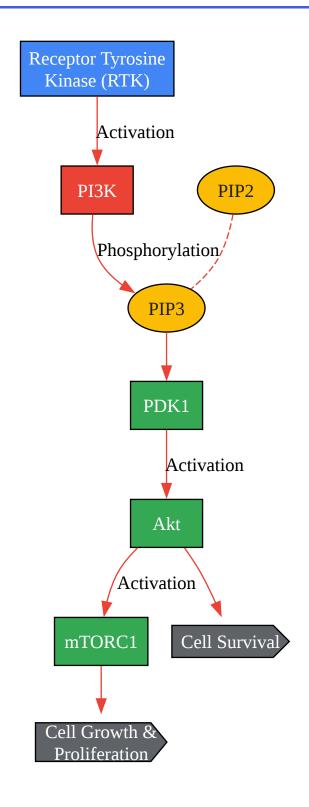
- Plasma Preparation: Obtain citrated human plasma.
- Incubation: Mix the plasma with the test compound or control and incubate at 37°C.
- Reaction Initiation: Add a pre-warmed calcium chloride solution to initiate coagulation.
- Clot Detection: Visually or with an instrument, detect the formation of a fibrin clot.
- Measurement: Record the time taken for clot formation (prothrombin time). An elongation of the prothrombin time indicates inhibitory activity.[3]

Signaling Pathways

Understanding the signaling pathways in which the potential targets are involved is crucial for predicting the downstream effects of inhibition.

PI3K/Akt/mTOR Signaling Pathway



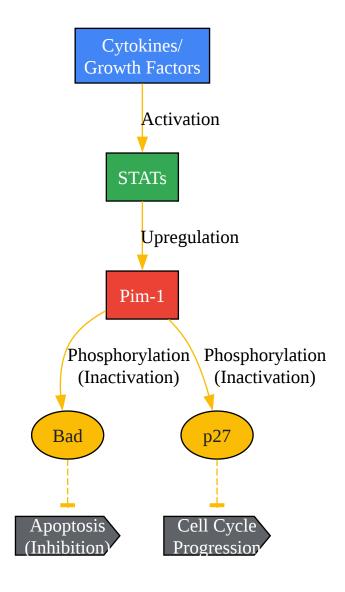


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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Pim-1 Kinase Downstream Signaling





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Caption: Key downstream targets of Pim-1 kinase.

Conclusion

The available evidence suggests that **N-phenyl-2-quinolin-8-ylacetamide** and its analogs are a promising class of compounds with the potential to interact with multiple biological targets. While direct, comprehensive cross-reactivity data for the parent compound is lacking, the inhibitory activities of its derivatives against targets in different protein families (kinases, enzymes) indicate that a thorough selectivity profiling is warranted in the development of any therapeutic agent based on this scaffold. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret further studies aimed at



elucidating the precise mechanism of action and cross-reactivity profile of **N-phenyl-2-quinolin-8-ylacetamide**. Future work should focus on screening this compound against a broad panel of kinases and other relevant enzymes to establish a definitive selectivity profile.

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